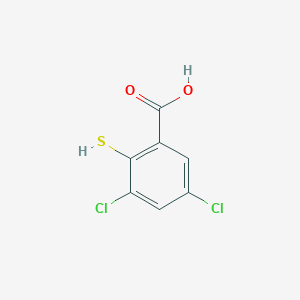
Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- is an organic compound characterized by a benzene ring substituted with a nitro group and a 2,2-dimethoxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- typically involves the nitration of a benzene derivative followed by the introduction of the 2,2-dimethoxyethoxy group. One common method involves the nitration of benzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitrobenzene is then subjected to a nucleophilic substitution reaction with 2,2-dimethoxyethanol under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve efficient production.
Types of Reactions:
Oxidation: The nitro group in Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the 2,2-dimethoxyethoxy group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Nitrobenzene: Lacks the 2,2-dimethoxyethoxy group, making it less soluble and less reactive in certain contexts.
Benzene, 1-(2-methoxyethoxy)-2-nitro-: Similar structure but with a different ether group, leading to variations in reactivity and applications.
Uniqueness: Benzene, 1-(2,2-dimethoxyethoxy)-2-nitro- is unique due to the presence of both the nitro group and the 2,2-dimethoxyethoxy group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
55879-74-8 |
|---|---|
Molekularformel |
C10H13NO5 |
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
1-(2,2-dimethoxyethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO5/c1-14-10(15-2)7-16-9-6-4-3-5-8(9)11(12)13/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
UTNHSLPJSLQGMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(COC1=CC=CC=C1[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



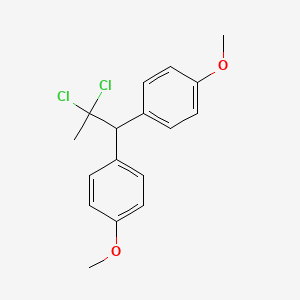

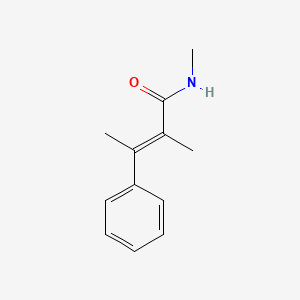

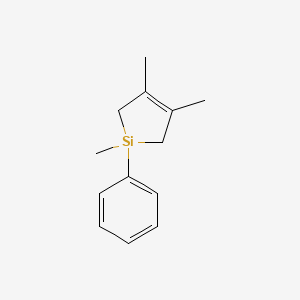
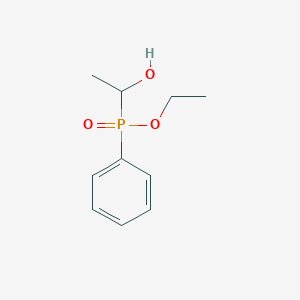
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
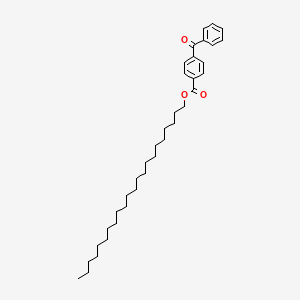

![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
